molecular formula C13H10BrN3OS2 B2756578 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-58-5

2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No.: B2756578
CAS No.: 866136-58-5
M. Wt: 368.27
InChI Key: LZUZHNYVSGHQBW-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C13H10BrN3OS2 and its molecular weight is 368.27. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUZHNYVSGHQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone (CAS No. 866136-58-5) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C13H10BrN3OS2
  • Molecular Weight : 368.28 g/mol
  • Structure : The compound features a thiazolo-triazole moiety linked to a bromophenyl sulfanyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole framework through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Bromination of the phenyl ring to yield the final product.

Antibacterial Activity

Research has indicated that compounds similar to 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone exhibit significant antibacterial properties. A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds possessed potent antibacterial activity comparable to traditional antibiotics like chloramphenicol .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

In addition to antibacterial effects, the biological activity of this compound extends to anticancer properties. Research involving thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), exhibiting IC50 values indicating significant cytotoxicity.

Cell LineIC50 Value (µM)Reference Drug (Doxorubicin)
HCT1164.360.5
MCF718.760.1

The mechanism by which 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The presence of the thiazole and triazole rings may allow for interaction with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the effectiveness of thiazolo-triazole derivatives in clinical settings:

  • A study demonstrated that a derivative with a similar structure significantly reduced tumor size in mouse models of breast cancer when administered at doses correlating with those effective in vitro .
  • Another investigation revealed that these compounds could enhance the efficacy of existing antibiotics against resistant bacterial strains by acting synergistically .

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C13H10BrN3OS2
  • Molecular Weight : 368.27 g/mol
  • CAS Number : [860651-55-4]

The structure of this compound features a thiazole-triazole framework, which is known for its biological activity. The presence of a bromophenyl group and a sulfanyl moiety enhances its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways within the pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. For example, derivatives with similar structural motifs have demonstrated efficacy against human cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). The anticancer activity is typically assessed using assays such as Sulforhodamine B (SRB) or MTT assays to evaluate cell viability post-treatment . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer proliferation and survival.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone:

  • Antimicrobial Screening : A study reported that synthesized thiazole derivatives showed effective inhibition against multiple bacterial strains with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics .
  • Anticancer Evaluation : Another investigation highlighted that certain derivatives exhibited selectivity indices greater than traditional chemotherapeutics like methotrexate when tested against liver cancer cells .

Q & A

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated phenyl precursors and heterocyclic intermediates. A representative approach (adapted from similar compounds) includes:

  • Step 1: Condensation of a 4-bromophenyl thiol derivative with a pre-functionalized thiazolo-triazole core.
  • Step 2: Ketone formation via nucleophilic acyl substitution under reflux conditions in anhydrous ethanol or 2-propanol .
  • Step 3: Purification via recrystallization (e.g., dimethylformamide) or column chromatography.
    Key considerations include stoichiometric control of halogenated reactants and inert atmosphere to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl carbons (δ ~190 ppm).
  • X-ray Crystallography: Determines bond lengths (e.g., C–S bonds: ~1.75–1.85 Å) and dihedral angles, resolving ambiguities in stereochemistry .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~435) .

Advanced Research Questions

Q. How can researchers optimize the yield during multi-step synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .
  • Catalysis: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-thiol reactions .
  • Temperature Control: Reflux at 80–90°C minimizes side reactions (e.g., over-oxidation) .
  • Stoichiometry: A 1:1 molar ratio of thiol to thiazolo-triazole precursor reduces byproduct formation .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use identical cell lines (e.g., HEK293) and solvent controls (e.g., DMSO concentration ≤0.1%) to reduce variability .
  • Degradation Monitoring: Implement real-time HPLC to track compound stability, especially for sulfur-containing moieties prone to oxidation .
  • Statistical Validation: Apply ANOVA or t-tests to compare IC50_{50} values from independent studies, accounting for outlier removal criteria .

Q. How do computational methods predict reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., sulfur atoms at HOMO −5.2 eV) .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase binding pockets), prioritizing hydrogen bonds with triazole nitrogen atoms .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How is X-ray crystallographic data analyzed for solid-state conformation?

Methodological Answer:

  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement: SHELXL refines anisotropic displacement parameters for non-hydrogen atoms (R-factor ≤ 0.05).
  • Packing Analysis: Mercury software visualizes π-π stacking (3.5–4.0 Å distances) between aromatic rings and halogen bonds (C–Br···S interactions) .

Q. What methodologies assess thermal stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperature (e.g., >200°C indicates high stability) .
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting endotherm at ~180°C) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor purity loss via HPLC (<5% degradation acceptable) .

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